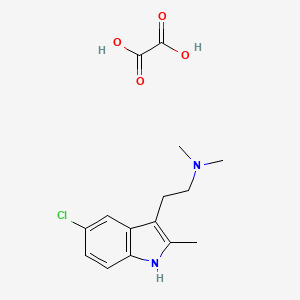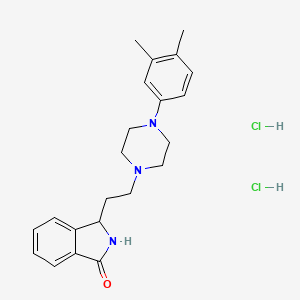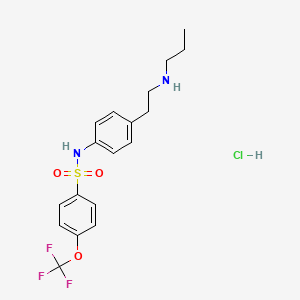![molecular formula C17H25N3O3 B3028314 3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane CAS No. 1854943-73-9](/img/structure/B3028314.png)
3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane
Descripción general
Descripción
The compound "3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane" is a derivative of the diazaspiro[5.5]undecane family, which is known for its presence in various naturally occurring molecules and its broad range of pharmaceutical and biological activities. These compounds have been studied for their potential use in treating conditions such as obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders .
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives has been achieved through various methods. One approach involves a base-promoted [5+1] double Michael addition reaction of N,N-dimethylbarbituric acid with diaryldivinylketones, yielding excellent yields of up to 98% . Another method describes a three-step synthesis via Claisen condensation and acid-catalyzed decarboxylation and spirocyclization of N-Boc-δ-valerolactam . Additionally, intramolecular spirocyclization of 4-substituted pyridines has been used to construct these derivatives . A divergent synthesis approach has also been reported, where a key step involves Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor .
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated using techniques such as NMR and X-ray crystallography. The studies have revealed that the cyclohexanone unit of these spirocycles often prefers a chair conformation, and the crystal packing is influenced by intermolecular hydrogen bonding and CArH⋯π, π–π stacking interactions .
Chemical Reactions Analysis
Reactions of diazaspiro[5.5]undecane derivatives with various electrophiles have been explored. These reactions can yield spirocyclic adducts or tetrahydropyridine derivatives . The parent heterocycle has also been shown to act as a novel bidentate ligand, forming complexes with metals such as ruthenium(II) and copper(II) .
Physical and Chemical Properties Analysis
The physical and chemical properties of diazaspiro[5.5]undecane derivatives are influenced by their structural features. For instance, the radical emulsion copolymerization of 2-hydroxyethyl methacrylate with a divinyl tetraoxaspiro[5.5]undecane crosslinking agent has been studied, revealing that the presence of the crosslinking agent affects conversion rates, polymerization rates, particle size, and zeta potential . The copolymer composition of these materials suggests their potential as biomaterials, and their degradation in acidic media indicates possible applications in drug delivery systems .
In the context of pharmacological properties, certain 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been prepared and screened for antihypertensive activity, with some compounds showing significant activity due to peripheral alpha 1-adrenoceptor blockade .
Aplicaciones Científicas De Investigación
CCR8 Antagonists
One significant application of derivatives of 3,9-diazaspiro[5.5]undecane, a category that includes 3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane, is in the development of CCR8 antagonists. These compounds are found to be useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Synthesis Techniques
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives can be efficiently achieved through intramolecular spirocyclization of 4-substituted pyridines. This method involves in situ activation of the pyridine ring followed by intramolecular addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).
Conversion to Oxime Derivatives
Research also encompasses the conversion of ketones of heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives. This process has been explored in various studies, providing insights into the structural and chemical properties of these compounds (Rahman et al., 2013).
Chiral Separation and Pharmaceutical Applications
Chiral spirocyclic compounds, including those in the 3,9-diazaspiro[5.5]undecane family, have garnered interest due to their potential pharmaceutical applications. These applications range from active pharmaceutical ingredients to catalysts in synthesizing active enantiomers, or as surface modifiers on silica particles (Liang et al., 2008).
Synthetic Routes
The development of synthetic routes for both symmetrical and unsymmetrical derivatives of 3,9-diazaspiro[5.5]undecane highlights the versatility of this compound in chemical synthesis (Rice et al., 1964).
Fragmentation for Drug Promiscuity Reduction
In the context of reducing drug promiscuity, derivatives of 3,9-diazaspiro[5.5]undecane have been studied. Specifically, leveraging a low-affinity diazaspiro orthosteric fragment has shown promise in minimizing off-target interactions at various G-protein-coupled receptors (Reilly et al., 2019).
Mecanismo De Acción
While specific details regarding MDNU’s mechanism of action are still under investigation, its structural features suggest potential biological activities. Researchers explore its interactions with receptors, enzymes, or other cellular components. Further studies are needed to elucidate its mode of action and potential therapeutic targets .
Safety and Hazards
Direcciones Futuras
: Mihiş, A., Golban, L. M., Raţ, C. I., Bogdan, E., Terec, A., & Grosu, I. (2012). Synthesis and stereochemistry of new spiro[5.5]undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings. Structural Chemistry, 23(1), 61–69. Read more : Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives with Axial Chirality. Molecules, 13(11), 2848.
Propiedades
IUPAC Name |
3-(3-methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-18-9-5-17(6-10-18)7-11-19(12-8-17)14-3-4-15(20(21)22)16(13-14)23-2/h3-4,13H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPWQTGPHXVXRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801172834 | |
| Record name | 3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801172834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane | |
CAS RN |
1854943-73-9 | |
| Record name | 3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1854943-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801172834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



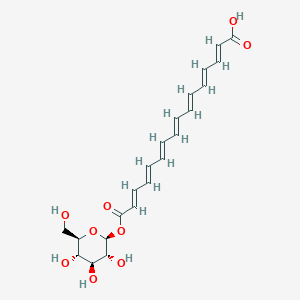
![2-[3,4-Dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B3028233.png)
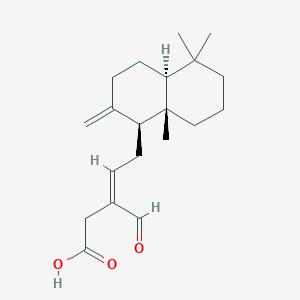
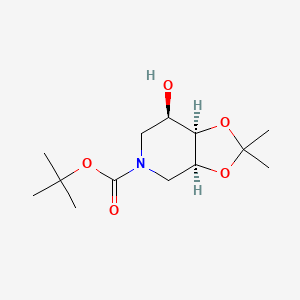
![2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3028236.png)
![2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3028238.png)
![Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B3028239.png)
![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B3028240.png)
![2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028244.png)
